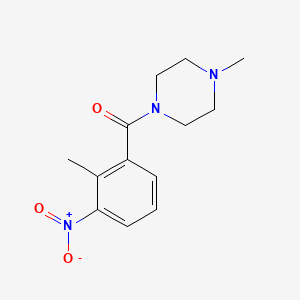
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methyl-3-nitrobenzoyl)piperazine (MNBP) is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a piperazine derivative that exhibits remarkable biological properties, including antibacterial, antifungal, and antitumor activities.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine is not yet fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. This compound has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit minimal toxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. This compound has also been found to have a low propensity for inducing drug resistance in bacteria and fungi, making it a promising alternative to conventional antibiotics and antifungals.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine offers several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activity at relatively low concentrations, allowing for the use of smaller amounts of the compound in experiments. However, this compound has some limitations, including its low solubility in aqueous solutions and its tendency to form aggregates in solution, which can affect its biological activity.
Zukünftige Richtungen
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has shown great potential as a therapeutic agent for the treatment of various diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties. Future studies should focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.
Conclusion
In conclusion, this compound is a novel organic compound with remarkable biological properties that make it a promising candidate for the development of new therapeutic agents. This compound exhibits potent antibacterial, antifungal, and antitumor activities, making it a potential alternative to conventional antibiotics and antifungals. Further research is needed to fully understand the mechanism of action of this compound and optimize its pharmacological properties. The future of this compound research is promising, and it is likely to play a significant role in the development of new drugs and therapies.
Synthesemethoden
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-nitrobenzoic acid with 1-methylpiperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction is carried out at a temperature of 80-100°C for 2-3 hours, resulting in the formation of this compound as a yellow crystalline solid with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. This compound has been found to exhibit potent activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, this compound has also been investigated for its antitumor activity. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound exerts its antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells.
Eigenschaften
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(4-3-5-12(10)16(18)19)13(17)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDOSXHNWUATAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
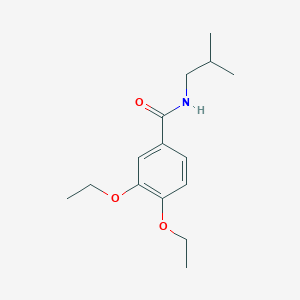

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)
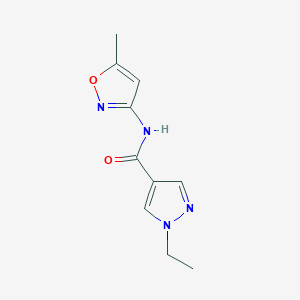
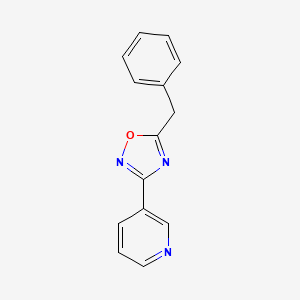
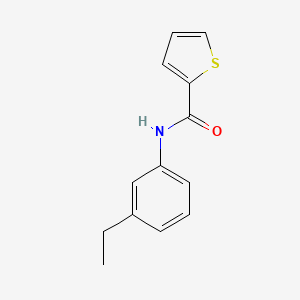
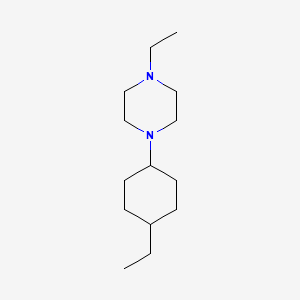
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
